![molecular formula C26H42N2O5 B13902760 3,6-Dimethoxy-2-[2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine](/img/structure/B13902760.png)
3,6-Dimethoxy-2-[2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethoxy-2-[2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine is a complex organic compound with a unique structure that includes multiple methoxy groups and a dihydropyrazine core
Preparation Methods
The synthesis of 3,6-Dimethoxy-2-[2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine typically involves multiple steps, starting from commercially available reagents. The synthetic route may include the following steps:
Formation of the core structure: The dihydropyrazine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of substituents: The methoxy groups and other substituents are introduced through various organic reactions, such as alkylation or acylation.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
3,6-Dimethoxy-2-[2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,6-Dimethoxy-2-[2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-2-[2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar compounds to 3,6-Dimethoxy-2-[2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine include:
2,6-Dimethoxy-4-methylphenol: Shares the methoxy groups but has a different core structure.
Benzoic acid, 2,4-dimethoxy-6-methyl-, methyl ester: Another compound with methoxy groups and a benzoic acid core.
These compounds differ in their core structures and substituents, which can lead to different chemical properties and applications.
Properties
Molecular Formula |
C26H42N2O5 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
3,6-dimethoxy-2-[2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine |
InChI |
InChI=1S/C26H42N2O5/c1-17(2)20(16-21-25(31-7)28-24(18(3)4)26(27-21)32-8)14-19-10-11-22(30-6)23(15-19)33-13-9-12-29-5/h10-11,15,17-18,20-21,24H,9,12-14,16H2,1-8H3 |
InChI Key |
RKIUFQFNIHIYIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=NC(C(=N1)OC)CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



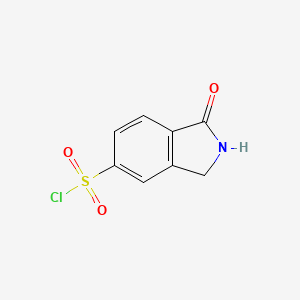
![1-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B13902702.png)
![6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13902713.png)
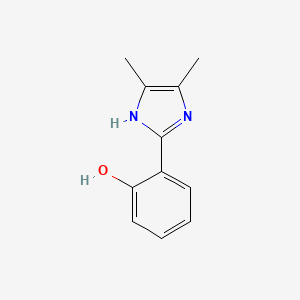
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13902719.png)
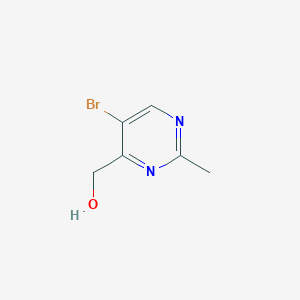
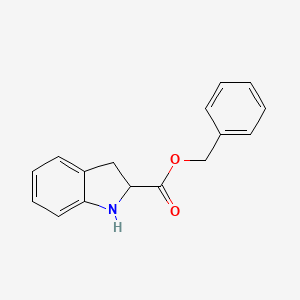
![6-[1-[2-[(1-Ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13902732.png)
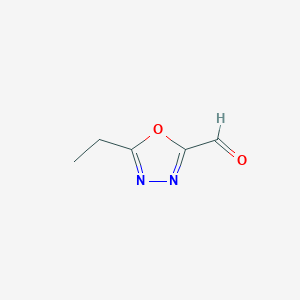
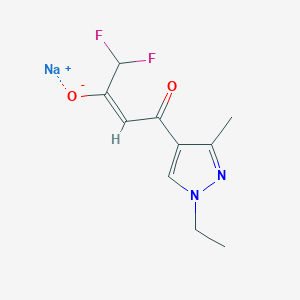
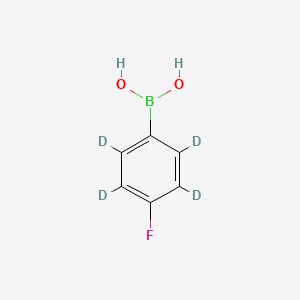
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine](/img/structure/B13902765.png)
![(E)-3-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13902769.png)
